molecular formula C18H21N3O5 B5480793 4-methoxybenzyl 2-{3-[(2-furylmethyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate

4-methoxybenzyl 2-{3-[(2-furylmethyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate

Cat. No.: B5480793
M. Wt: 359.4 g/mol
InChI Key: DVCGUWJKXCWOSK-DEDYPNTBSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a methoxybenzyl group, a furylmethyl group, and a hydrazinecarboxylate group . These groups could potentially confer interesting chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely confer a degree of polarity to the molecule, and may also enable it to participate in various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-13(10-17(22)19-11-16-4-3-9-25-16)20-21-18(23)26-12-14-5-7-15(24-2)8-6-14/h3-9H,10-12H2,1-2H3,(H,19,22)(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCGUWJKXCWOSK-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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